Magnesium formate

Description

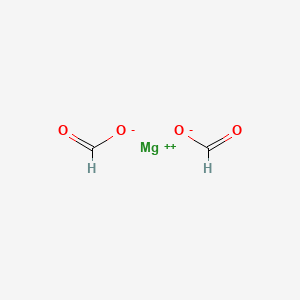

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDNUWQNDQDBNQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Magnesium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3060320 | |

| Record name | Magnesium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Magnesium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-39-1 | |

| Record name | Magnesium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B917PAF9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Magnesium Formate from Magnesium Oxide and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of magnesium formate (B1220265) from the reaction of magnesium oxide and formic acid. Magnesium formate, a magnesium salt of formic acid, serves as a versatile compound in various applications, including as a precursor in the formation of metal-organic frameworks (MOFs) and potentially in pharmaceutical formulations. This document provides a comprehensive overview of the synthesis, including the underlying chemical reaction, a detailed experimental protocol, and the physicochemical properties of the resulting product. The guide is intended for professionals in research and development who require a thorough understanding of this straightforward and efficient synthesis process.

Introduction

This compound, with the chemical formula Mg(HCOO)₂, is an inorganic compound that exists as a white crystalline solid. It is commonly found in its dihydrate form, Mg(HCOO)₂·2H₂O, when crystallized from aqueous solutions.[1][2] The synthesis of this compound is of significant interest due to its applications in various fields of chemistry and material science. Notably, it is a key component in the synthesis of porous metal-organic frameworks (MOFs), which have extensive applications in gas storage and separation.[3]

The most direct and widely employed method for synthesizing this compound is through the acid-base neutralization reaction between magnesium oxide (MgO) and formic acid (HCOOH).[4][5] This method is favored for its simplicity, high atom economy, and the readily available and cost-effective nature of the starting materials. This guide will focus on this specific synthetic route, providing in-depth technical information for its successful implementation in a laboratory setting.

Chemical Reaction and Stoichiometry

The synthesis of this compound from magnesium oxide and formic acid is a classic acid-base neutralization reaction. The basic magnesium oxide reacts with the acidic formic acid to produce this compound and water. The balanced chemical equation for this reaction is:

MgO + 2HCOOH → Mg(HCOO)₂ + H₂O [5]

This reaction is typically exothermic, releasing a significant amount of heat.[3] When the product is crystallized from the aqueous solution, it forms the dihydrate, Mg(HCOO)₂·2H₂O.[1][2]

Physicochemical Properties of Reactants and Products

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Magnesium Oxide | MgO | 40.30 | White, hygroscopic solid |

| Formic Acid | HCOOH | 46.03 | Colorless, fuming liquid |

| This compound (Anhydrous) | Mg(HCOO)₂ | 114.35 | White crystalline solid |

| This compound Dihydrate | Mg(HCOO)₂·2H₂O | 150.38 | White crystalline solid |

Experimental Protocol

The following detailed experimental protocol is based on a solvent-free synthesis method described in the patent literature, which has been shown to be an effective route for producing this compound.[3]

Materials and Equipment

-

Materials:

-

Magnesium oxide (MgO)

-

Formic acid (HCOOH), purity ≥ 98%

-

-

Equipment:

-

Four-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Buchner funnel and filter flask

-

Vacuum drying oven

-

Synthesis Procedure

-

Reaction Setup: In a 250 mL four-neck flask equipped with a mechanical stirrer and a reflux condenser, place 120 g of formic acid.

-

Addition of Magnesium Oxide: While stirring, carefully and portion-wise add 16.6 g of magnesium oxide to the formic acid. The reaction is strongly exothermic and the temperature can rise to approximately 75°C. Gentle cooling may be necessary to control the initial exotherm.[3]

-

Reaction: After the addition is complete, heat the reaction mixture to 100°C and continue stirring at this temperature for 1 hour.[3]

-

Work-up:

-

Allow the resulting thick suspension to cool to room temperature.

-

Add 300 mL of acetone to the suspension and stir to ensure thorough mixing.

-

Filter the solid product using a Buchner funnel.

-

Wash the collected solid twice with 200 mL portions of acetone.[3]

-

-

Drying: Dry the purified this compound in a vacuum drying oven at 130°C and 50 mbar for 16 hours.[3]

Reaction Parameters

The following table summarizes the key reaction parameters from the described protocol.

| Parameter | Value | Reference |

| Molar Ratio (HCOOH:MgO) | ~6.3 : 1 (at least 5-fold molar excess of formic acid is preferred) | [3] |

| Reaction Temperature | Exothermic to 75°C, then 100°C | [3] |

| Reaction Time | 1 hour at 100°C | [3] |

| Purity of Formic Acid | ≥ 98% | [3] |

Characterization of this compound

The synthesized this compound is typically obtained as the dihydrate. Proper characterization is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid[2] |

| Solubility in Water | 14.4 g/100g at 20°C; 20.5 g/100g at 80°C[2] |

| Dehydration Temperature | The dihydrate loses its water of crystallization at approximately 105°C to form the anhydrate.[1][2] |

| Decomposition Temperature | The anhydrous form decomposes at around 500°C to yield magnesium oxide.[1][2] |

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from magnesium oxide and formic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. US8431744B2 - Solvent-free preparation of this compound-based porous metal-organic framework - Google Patents [patents.google.com]

- 4. Buy this compound dihydrate | 6150-82-9 [smolecule.com]

- 5. brainly.in [brainly.in]

Solvent-Free Synthesis of Magnesium Formate for Metal-Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of solvent-free methodologies for the synthesis of magnesium formate (B1220265), a critical precursor for the production of magnesium-based Metal-Organic Frameworks (MOFs). The document details various synthesis protocols, presents key quantitative data in a comparative format, and illustrates the experimental workflows through logical diagrams. The adoption of solvent-free techniques offers significant advantages in terms of environmental sustainability, cost-effectiveness, and process efficiency, making them highly attractive for industrial applications, including drug delivery systems.

Introduction to Solvent-Free Synthesis

Conventional synthesis of magnesium formate and its subsequent conversion to MOFs often rely on the use of organic solvents, such as N,N-dimethylformamide (DMF).[1] These solvents can be toxic, costly, and difficult to remove completely from the final product, which is a significant concern for applications in the life sciences. Solvent-free synthesis routes mitigate these issues by eliminating the use of a liquid medium that does not participate in the chemical reaction.[1][2] This guide focuses on three primary solvent-free approaches: neat synthesis involving the direct reaction of magnesium precursors with formic acid, solid-vapor reactions, and mechanochemical methods.

Comparative Data on Synthesis Methods

The following table summarizes the key quantitative parameters associated with different solvent-free synthesis methods for this compound-based MOFs. This allows for a direct comparison of reaction conditions and outcomes.

| Synthesis Method | Magnesium Precursor | Reagent | Temperature (°C) | Time | Key Findings | Reference |

| Neat Synthesis | Magnesium Turnings | Formic Acid | Reflux | 1 hour | Exothermic reaction up to 55°C. The resulting suspension is worked up with acetone. | [1][2] |

| Neat Synthesis | Magnesium Oxide | Formic Acid | 100 | 1 hour | Strongly exothermic reaction up to 75°C. The thick suspension is worked up with acetone. | [1][2] |

| Solid-Vapor Reaction | Magnesium Oxide | Formic Acid Vapor | 150 | 3 days | In the absence of a structure-directing agent (SDA), the nonporous β-MgFm is formed. | [3][4] |

| Solid-Vapor Reaction with SDA | Magnesium Oxide | Formic Acid Vapor, DMF Vapor | 150 | 3 days | The presence of DMF as a structure-directing agent facilitates the formation of the porous α-MgFm phase. | [3][4] |

| Mechanochemical Synthesis | Magnesium-containing precursors | Formic acid derivatives or formate salts | Ambient | 30-90 minutes | High-energy ball milling induces the chemical transformation in the absence of solvents. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key solvent-free synthesis techniques.

Neat Synthesis from Magnesium Oxide

This method utilizes formic acid as both a reagent and a reaction medium.[1][2]

Procedure:

-

Carefully add magnesium oxide to a reaction vessel containing formic acid with gentle cooling, as the reaction is strongly exothermic and can reach temperatures of 75°C.

-

Heat the resulting mixture to 100°C and stir for 1 hour.

-

After cooling to room temperature, stir the thick suspension into acetone.

-

Isolate the solid product by filtration and wash it with acetone.

-

Dry the resulting this compound-based MOF in a vacuum oven at 130°C.

Solid-Vapor Synthesis of α-Magnesium Formate

This protocol describes the synthesis of the ultramicroporous α-magnesium formate (α-MgFm) via a solid-vapor reaction.[3][4]

Procedure:

-

Place 40.3 mg (1.0 mmol) of magnesium oxide, 94.3 μL (2.5 mmol) of formic acid, and 2.5 mmol of a structure-directing agent (SDA) such as dimethylformamide (DMF) separately in a 300 mL glass reactor.

-

Seal the reactor and place it in a forced convection oven preheated to 150°C.

-

Maintain the reaction for 3 days.

-

After cooling, the solid α-MgFm powder can be collected.

Mechanochemical Synthesis

This technique employs mechanical force to initiate the chemical reaction.[5]

Procedure:

-

Place the magnesium-containing precursor and a formic acid derivative or formate salt into a high-energy ball milling apparatus.

-

Conduct the milling process for a duration of 30 to 90 minutes.

-

The mechanical energy input facilitates intimate mixing at the molecular level and provides the activation energy for the chemical transformation, resulting in the formation of this compound.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

References

- 1. US20120016160A1 - Solvent-Free Preparation Of this compound-Based Porous Metal-Organic Framework - Google Patents [patents.google.com]

- 2. US8431744B2 - Solvent-free preparation of this compound-based porous metal-organic framework - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound | 557-39-1 [smolecule.com]

Hydrothermal Synthesis of Magnesium Formate Crystals: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis of magnesium formate (B1220265) crystals, focusing on hydrothermal and solvothermal methods. This guide provides detailed experimental protocols, quantitative data analysis, and insights into their burgeoning applications in the pharmaceutical sciences.

Magnesium formate [Mg(HCOO)₂], an inorganic salt of formic acid, has garnered significant attention for its utility in the formation of metal-organic frameworks (MOFs). These porous crystalline structures are at the forefront of materials science, with promising applications in gas storage, catalysis, and notably, drug delivery. This technical guide delves into the core methodologies for synthesizing this compound crystals, with a particular emphasis on hydrothermal and solvothermal techniques, tailored for researchers, scientists, and professionals in drug development.

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound and its corresponding MOFs can be achieved through several methods, including solvent-free reactions, and more commonly, hydrothermal and solvothermal approaches. These methods allow for the controlled crystallization of this compound, leading to materials with high purity and desirable structural properties.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are widely employed for the production of crystalline materials. These methods involve heating precursor materials in a sealed vessel, known as an autoclave, in the presence of a solvent at temperatures above its boiling point. When water is the solvent, the process is termed hydrothermal; when an organic solvent is used, it is referred to as solvothermal.

Experimental Protocol: Solvothermal Synthesis of α-[Mg₃(O₂CH)₆]

This protocol is adapted from a method known to produce highly crystalline α-[Mg₃(O₂CH)₆].

-

Precursors:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A solution of Mg(NO₃)₂·6H₂O in DMF is prepared.

-

The solution is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to 130°C and maintained at this temperature for a specified duration (e.g., 24-48 hours). During this process, DMF can decompose to form formic acid in situ, which then reacts with the magnesium salt.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF, ethanol), and dried.

-

-

Activation:

-

To make the pores of the resulting MOF accessible, a solvent-exchange step followed by heating under vacuum is often necessary. A typical activation procedure involves heating the material at 240°C under a dynamic vacuum.[1]

-

Solvent-Free Synthesis

Solvent-free synthesis offers a more environmentally friendly and cost-effective alternative to solvothermal methods.

Experimental Protocol: Solvent-Free Synthesis of this compound-Based MOF

-

Precursors:

-

Magnesium turnings or Magnesium Oxide (MgO)

-

Formic acid (HCOOH)

-

-

Procedure:

-

Formic acid is placed in a reaction vessel under an inert atmosphere (e.g., argon).

-

Magnesium turnings or magnesium oxide are added portion-wise to the formic acid. The reaction is exothermic.

-

The reaction mixture is stirred at a temperature of at least 75°C for a period of several hours. The reaction can be carried out at atmospheric pressure or under a slightly elevated pressure (up to 2 bar) to allow for higher temperatures.

-

The resulting solid suspension is then isolated by filtration.

-

The collected solid is washed with a solvent like acetone (B3395972) and dried at an elevated temperature (e.g., 130°C).

-

Data Presentation: Synthesis Parameters and Material Properties

The properties of the synthesized this compound crystals and MOFs are highly dependent on the synthesis conditions. The following tables summarize some of the quantitative data reported in the literature.

| Parameter | Value | Reference |

| BET Surface Area | 496 m²/g | [1] |

| H₂ Uptake (77 K) | 1.2 wt% | [1] |

| CO₂ Uptake (298 K) | 2.2 mmol/g | [1] |

| NH₃ Uptake (298 K) | 5.4 mmol/g | [1] |

| CO₂/N₂ Selectivity | 23 | [1] |

| CH₄/N₂ Selectivity | 5.2 | [1] |

Table 1: Gas Sorption Properties of Activated α-[Mg₃(O₂CH)₆].

| Parameter | Value |

| Melting Point | 100°C (dihydrate) |

| Dehydration Temperature | 105°C (to form anhydrate) |

| Decomposition Temperature | 500°C (to form MgO) |

Table 2: Thermal Properties of this compound Dihydrate. [2]

Visualization of Synthesis and Application Pathways

Experimental Workflow for Hydrothermal/Solvothermal Synthesis

The following diagram illustrates a typical workflow for the hydrothermal or solvothermal synthesis of this compound crystals.

Caption: A generalized workflow for the synthesis of this compound crystals via hydrothermal or solvothermal methods.

This compound MOFs in Drug Delivery

This compound-based MOFs are being explored for their potential in drug delivery systems. Their high porosity and tunable surface chemistry make them suitable carriers for therapeutic agents. The biocompatibility of magnesium is an added advantage for such applications.

The following diagram illustrates the conceptual pathway for utilizing this compound MOFs in a drug delivery context.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Magnesium Formate Dihydrate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of magnesium formate (B1220265) dihydrate (Mg(HCOO)₂·2H₂O) is crucial for its application in various scientific domains, including as a precipitant in protein crystallization. This technical guide provides an in-depth analysis of its crystalline arrangement, supported by quantitative data and detailed experimental methodologies.

Crystallographic Profile

Magnesium formate dihydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1] This structure has been consistently characterized through single-crystal X-ray diffraction studies.[1] The unit cell contains four formula units (Z = 4).[1]

Table 1: Unit Cell Parameters for this compound Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.69 Å |

| b | 7.18 Å |

| c | 9.39 Å |

| α | 90° |

| β | 97.6° |

| γ | 90° |

| Unit Cell Volume | 580.735 ų |

| Data sourced from multiple crystallographic studies.[1] |

Coordination Environment and Molecular Interactions

The crystal lattice of this compound dihydrate features two distinct coordination environments for the magnesium (II) ions, leading to a complex and stable three-dimensional network.

-

Mg(1) Ion: One magnesium ion is octahedrally coordinated by six oxygen atoms, all belonging to different formate anions.[2]

-

Mg(2) Ion: The second magnesium ion is also in an octahedral environment but is coordinated by four oxygen atoms from water molecules and two oxygen atoms from formate groups.[2]

The formate anions act as bridging ligands, connecting the different magnesium centers. The water molecules play a critical role in stabilizing the structure through an extensive network of hydrogen bonds.[2]

Experimental Determination of Crystal Structure

The definitive elucidation of the this compound dihydrate crystal structure is primarily achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound dihydrate are typically grown by the reaction of magnesium carbonate with an aqueous solution of formic acid.[2] The resulting solution is allowed to slowly evaporate, leading to the formation of well-defined crystals suitable for diffraction analysis.

-

Data Collection: A selected single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern, consisting of a series of spots of varying intensities, is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Below is a graphical representation of the typical workflow for crystal structure determination.

Logical Relationship of Structural Components

The stability and overall architecture of the this compound dihydrate crystal are a direct consequence of the interplay between its fundamental components. The following diagram illustrates the logical relationship between the constituent ions and molecules that define the crystal structure.

This detailed analysis of the crystal structure of this compound dihydrate provides a foundational understanding for its rational use in scientific applications. The precise arrangement of its atoms, the nature of its coordination environments, and the extensive hydrogen bonding network are key determinants of its physical and chemical properties.

References

An In-depth Technical Guide to the X-ray Diffraction Analysis of Magnesium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of magnesium formate (B1220265), with a particular focus on its dihydrate form. Magnesium formate, a metal-organic framework, is of interest in various fields, including materials science and pharmaceuticals, for its structural properties and potential applications. This document outlines the crystallographic data, experimental protocols for its characterization, and a visualization of its structure and the analytical workflow.

Crystallographic Data of this compound Dihydrate

The crystal structure of this compound dihydrate has been determined with precision at different temperatures. The compound crystallizes in a monoclinic system.[1] Key crystallographic data are summarized in the tables below, providing a quantitative basis for its structural analysis.

Table 1: Unit Cell Parameters for this compound Dihydrate

| Parameter | Value at 293 K | Value at 130 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.69 | Value not explicitly found in search results |

| b (Å) | 7.18 | Value not explicitly found in search results |

| c (Å) | 9.39 | Value not explicitly found in search results |

| α (°) | 90 | 90 |

| β (°) | 97.6 | Value not explicitly found in search results |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 580.735 | Value not explicitly found in search results |

| Formula Units per Cell (Z) | 4 | 4 |

| Calculated Density (g/cm³) | 1.712 | Value not explicitly found in search results |

Data for 293 K sourced from multiple consistent crystallographic studies.[1]

Table 2: Fractional Atomic Coordinates for Hydrogen Atoms in this compound Dihydrate at 293 K and 130 K

| Atom | x (293 K) | y (293 K) | z (293 K) | x (130 K) | y (130 K) | z (130 K) |

| H(1) | 0.2283 | 0.4109 | 0.0225 | 0.2223 | 0.3988 | 0.0211 |

| H(2) | 0.2340 | 0.5930 | 0.0486 | 0.2385 | 0.5753 | 0.0500 |

| H(3) | 0.3313 | 0.4889 | 0.3898 | 0.3326 | 0.4905 | 0.3971 |

| H(4) | 0.9252 | 0.2932 | 0.2261 | 0.9289 | 0.2917 | 0.2297 |

| H(5) | 0.4656 | 0.1512 | 0.2297 | 0.4616 | 0.1434 | 0.2357 |

| H(6) | 0.3252 | 0.0933 | 0.2721 | 0.3230 | 0.0964 | 0.2715 |

Atomic coordinate data is from a crystal structure redetermination study.[2]

Experimental Protocols

The determination of the crystal structure of this compound dihydrate involves a series of well-defined experimental procedures.

Crystal Synthesis

Single crystals of this compound dihydrate suitable for XRD analysis can be synthesized through the reaction of magnesium carbonate with aqueous formic acid.[2] Alternatively, reacting magnesium oxide with formic acid also yields the dihydrate form upon crystallization from the solution.[3]

X-ray Diffraction Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of an automated diffractometer. A common instrument used for such analysis is a Philips PW1100 computer-controlled automatic diffractometer.[2] The crystal is then exposed to a monochromatic X-ray beam, typically Mo Kα radiation. Data is collected at a controlled temperature, for instance, at 293 K (room temperature) and under cryogenic conditions at 130 K, to minimize thermal vibrations and obtain more precise atomic positions.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. The positions of the hydrogen atoms can be located from a difference Fourier map.[2] Software such as SHELX or Olex2 is commonly employed for structure solution and refinement.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray diffraction analysis and the logical relationship of the key crystallographic parameters.

References

An In-depth Technical Guide to the Solubility of Magnesium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium formate (B1220265) in various organic solvents. Due to the limited availability of quantitative data in peer-reviewed literature and technical databases, this guide summarizes the known qualitative and quantitative information and presents a generalized experimental protocol for determining the solubility of inorganic salts, like magnesium formate, in organic media.

Introduction

This compound, the magnesium salt of formic acid, exists commonly as a dihydrate (Mg(HCOO)₂·2H₂O). Its solubility is a critical parameter in various applications, including organic synthesis, formulation development, and materials science. Understanding its behavior in different solvent systems is essential for process optimization and product performance. This guide aims to collate the available solubility data and provide a practical framework for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is notably scarce in publicly available literature. The existing information primarily indicates a low solubility in most common organic solvents.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Temperature (K) | Solubility |

| Formic Acid | HCOOH | 298 | 0.2 mol % |

Note: The data for formic acid is from a single study, and the experimental details were not extensively reported.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility |

| Ethanol (B145695) | C₂H₅OH | Insoluble[1][2] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Insoluble[2] |

| Methanol | CH₃OH | No data available |

| Acetone | (CH₃)₂CO | No data available |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | No data available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | No data available |

The general insolubility of this compound in non-polar and moderately polar organic solvents like ethanol and ether suggests that its dissolution is energetically unfavorable in these media. As an ionic salt, significant energy is required to overcome the lattice energy of the crystal, which is not sufficiently compensated by the solvation energy provided by these organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an inorganic salt such as this compound in an organic solvent. This method is based on the widely used isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (anhydrous or dihydrate, as required)

-

Organic solvent of interest (high purity)

-

Constant temperature bath or incubator

-

Analytical balance

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., ICP-OES for magnesium content, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered sample using a suitable analytical technique.

-

Gravimetric Analysis: Evaporate the solvent from the filtered sample and weigh the remaining solid residue. This method is straightforward but requires the solvent to be volatile and the salt to be non-volatile and thermally stable at the evaporation temperature.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Dilute the sample with a suitable solvent and analyze for the concentration of magnesium. This is a highly sensitive and accurate method for determining the concentration of metallic ions.

-

High-Performance Liquid Chromatography (HPLC): If the formate ion can be detected by HPLC (e.g., with a conductivity detector), this method can be used to determine the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the solubility from the determined concentration, expressing the result in appropriate units such as g/100 g of solvent, mol/L, or mass fraction.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The effect of temperature on solubility is system-dependent and is governed by the enthalpy of solution. For most solid solutes, solubility increases with temperature, but exceptions exist.

-

Solvent Polarity: As an ionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate the magnesium and formate ions.

-

Presence of Water: Traces of water in the organic solvent can significantly increase the solubility of this compound due to the high solubility of the salt in water.

-

Crystal Form: The anhydrous and dihydrate forms of this compound may exhibit different solubilities. It is crucial to characterize the solid phase in equilibrium with the saturated solution.

Conclusion

The available data on the solubility of this compound in organic solvents is limited, with most sources indicating its insolubility in common non-aqueous media. The single reported quantitative value is for its solubility in formic acid. For drug development and other research applications requiring the dissolution of this compound in organic systems, it is imperative to experimentally determine its solubility under the specific conditions of interest. The provided generalized experimental protocol offers a robust starting point for such investigations. Further research is needed to expand the solubility database of this compound in a broader range of organic solvents.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Magnesium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium formate (B1220265), existing in both anhydrous (Mg(HCOO)₂) and dihydrate (Mg(HCOO)₂·2H₂O) forms, is a compound of interest in various fields, including materials science and pharmaceuticals. Its structural and chemical properties can be effectively probed using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This guide provides a comprehensive overview of the vibrational characteristics of both forms of magnesium formate, detailing experimental protocols, summarizing key spectral data, and illustrating the relationships between their structures and vibrational modes.

Synthesis and Interconversion

This compound dihydrate is typically synthesized by the reaction of magnesium oxide or magnesium carbonate with formic acid.[1][2] The dihydrate crystals can be obtained by crystallization from an aqueous solution.[3] The anhydrous form, specifically the β-polymorph (β-Mg(HCOO)₂), can be synthesized via solvothermal reaction of the dihydrate in formic acid.[1] Thermal dehydration of the dihydrate also yields the anhydrous form, with the loss of water molecules occurring at approximately 105°C.[3][4] Further heating leads to decomposition into magnesium oxide at around 500°C.[3][4]

Crystal Structure and Coordination

The vibrational spectra of this compound are directly influenced by its crystal structure and the coordination environment of the magnesium ions.

This compound Dihydrate (Mg(HCOO)₂·2H₂O)

This compound dihydrate crystallizes in the monoclinic crystal system with the space group P2₁/c.[1][4] The unit cell parameters are a = 8.69 Å, b = 7.18 Å, c = 9.39 Å, and β = 97.6°.[4] The structure features two crystallographically distinct magnesium(II) ions with octahedral coordination geometries:[2]

-

Mg1 : Coordinated to six oxygen atoms from six different formate anions.

-

Mg2 : Coordinated to four oxygen atoms from water molecules and two oxygen atoms from two formate groups.[2]

This results in a complex network of coordination and hydrogen bonding, giving rise to a rich and detailed vibrational spectrum.

Anhydrous this compound (β-Mg(HCOO)₂)

The β-form of anhydrous this compound crystallizes in a one-dimensional chain structure of μ-oxygen-bridged magnesium atoms.[1] This structure consists of chains of oxygen-bridged metal atoms connected by alternating single, double, and triple oxygen atom bridges, leading to a coordination environment of corner, edge, and face-sharing octahedra within a single chain.[1]

Experimental Protocols

Standard solid-state vibrational spectroscopy techniques are employed for the analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

KBr Pellet Method [1]

-

Sample Preparation : A small amount of the this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded for background correction.

Raman Spectroscopy

Solid Sample Analysis

-

Sample Preparation : A small amount of the crystalline or powdered this compound is placed on a microscope slide or in a sample holder.

-

Data Acquisition : The sample is placed under the microscope of a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to FTIR, with particular attention to the low-frequency region where lattice vibrations occur.

Vibrational Spectra and Assignments

The vibrational spectra of the formate ion (HCOO⁻) are characterized by several fundamental modes. The coordination to the magnesium ion and the crystal lattice effects, including the presence of water of hydration, lead to shifts in the frequencies of these modes and the appearance of new bands.

The internal vibrational modes of the formate ion include:

-

ν(CH): C-H stretching

-

νₐ(COO): Asymmetric COO stretching

-

νₛ(COO): Symmetric COO stretching

-

δ(CH): C-H in-plane bending

-

δ(OCO): O-C-O bending

-

γ(CH): C-H out-of-plane bending

In the dihydrate, additional bands corresponding to the vibrations of the water molecules are observed:

-

ν(OH): O-H stretching

-

δ(HOH): H-O-H bending

-

Librational modes (rocking, wagging, twisting)

Data Presentation

The following tables summarize the key vibrational frequencies and their assignments for both anhydrous and dihydrate forms of this compound based on published infrared spectroscopic data.

Table 1: Infrared Vibrational Frequencies and Assignments for Anhydrous this compound (β-Mg(HCOO)₂)[1]

| Wavenumber (cm⁻¹) | Assignment |

| 2923 (w), 2898 (m), 2881 (m), 2868 (m), 2826 (vw), 2788 (w), 2749 (w), 2695 (w) | ν(CH) |

| 1688 (s), 1678 (s), 1642 (s), 1614 (s), 1603 (s) | νₐ(COO) |

| 1404 (m), 1389 (s), 1379 (s), 1369 (sh), 1346 (s) | νₛ(COO) and δ(CH) |

| 1074 (w) | γ(CH) |

| 810 (s), 796 (sh), 788 (s) | δ(OCO) |

w = weak, m = medium, s = strong, sh = shoulder, vw = very weak

Table 2: Infrared Vibrational Frequencies and Assignments for this compound Dihydrate (Mg(HCOO)₂·2H₂O)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | ν(OH) of water molecules |

| 2900 - 2800 | ν(CH) |

| ~1600 | νₐ(COO) |

| ~1385 | δ(CH) |

| ~1355 | νₛ(COO) |

| 700 - 800 | δ(OCO) and water librations |

| 500 - 950 | Water librations |

Note: The data for the dihydrate is presented as approximate ranges due to the broadness and complexity of the bands arising from hydrogen bonding and multiple crystallographic sites.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the vibrational spectroscopic analysis of this compound.

Structural Relationships and Spectroscopic Signatures

The following diagram illustrates the relationship between the different forms of this compound and their key distinguishing spectroscopic features.

Conclusion

Vibrational spectroscopy is a powerful tool for the characterization of this compound and its hydrate. The distinct crystal structures and coordination environments of the anhydrous and dihydrate forms give rise to unique spectral fingerprints. The presence or absence of water-related vibrational modes, as well as the specific frequencies and splitting patterns of the formate ion's internal modes, allow for the unambiguous identification of each form. This technical guide provides a foundational understanding for researchers and professionals working with this compound, enabling them to effectively utilize vibrational spectroscopy for material identification, quality control, and further research.

References

Dehydration Kinetics of Magnesium Formate Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium formate (B1220265) dihydrate (Mg(HCOO)₂·2H₂O) is a metal-organic framework with potential applications in various fields, including pharmaceuticals. Its thermal stability and dehydration behavior are critical parameters for its handling, storage, and processing. This technical guide provides an in-depth analysis of the dehydration kinetics of magnesium formate dihydrate, summarizing key kinetic parameters, detailing experimental protocols for their determination, and visualizing the underlying processes. The dehydration is a crucial first step in its thermal decomposition and understanding its kinetics is paramount for controlling the formation of the anhydrous form and subsequent decomposition products.

Introduction

This compound dihydrate is a crystalline solid where magnesium cations are coordinated to formate anions and water molecules. The removal of these water molecules, a process known as dehydration, is the initial thermal event that occurs upon heating. The kinetics of this dehydration process, including the energy barrier (activation energy) and the frequency of successful molecular vibrations leading to water loss (pre-exponential factor), dictate the temperature and rate at which the material transforms into its anhydrous form. A thorough understanding of these kinetic parameters is essential for designing and optimizing drying processes, ensuring product stability, and controlling solid-state transformations during manufacturing and storage.

Dehydration Pathway and Mechanism

The thermal decomposition of this compound dihydrate commences with a dehydration step, where the two molecules of water of hydration are released. This process typically begins at approximately 105 °C.[1] The overall dehydration reaction can be represented as:

Mg(HCOO)₂·2H₂O(s) → Mg(HCOO)₂(s) + 2H₂O(g)

The mechanism of dehydration for many metal formate dihydrates, including the magnesium salt, is often controlled by a chemical process occurring at the phase boundary. This is supported by a reaction order of 2/3, which suggests a contracting volume model where the reaction starts at the surface of the crystal and proceeds inwards.

Below is a conceptual visualization of the dehydration process:

Caption: Conceptual diagram of the dehydration of a this compound dihydrate crystal.

Quantitative Kinetic Data

The dehydration kinetics of metal formate dihydrates have been investigated, providing a range for the key kinetic parameters. While specific values for this compound dihydrate are not extensively reported in singular studies, the available data for similar compounds allows for a reliable estimation.

Table 1: Non-Isothermal Kinetic Parameters for the Dehydration of Metal Formate Dihydrates

| Parameter | Value Range | Unit |

| Activation Energy (Eₐ) | 88 - 126 | kJ/mol |

| 21 - 30 | kcal/mol | |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹² | s⁻¹ |

| Reaction Order (n) | 2/3 | - |

Note: The data is based on studies of various divalent metal formate dihydrates, including Mg(II).[2]

Experimental Protocols for Kinetic Analysis

The determination of dehydration kinetics is primarily achieved through thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods can be employed under both isothermal and non-isothermal conditions.

Non-Isothermal Kinetic Analysis using Thermogravimetric Analysis (TGA)

This is a widely used method to determine kinetic parameters from a series of experiments conducted at different constant heating rates.

Objective: To determine the activation energy (Eₐ) and pre-exponential factor (A) for the dehydration of this compound dihydrate using model-free isoconversional methods (Flynn-Wall-Ozawa and Kissinger).

Materials and Equipment:

-

This compound Dihydrate

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucibles

-

Microbalance

-

Inert gas (e.g., Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for non-isothermal kinetic analysis using TGA.

Detailed Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound dihydrate into a tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to approximately 200 °C at a constant heating rate. Perform a series of experiments using different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Collection: Record the sample mass as a function of temperature for each experiment.

-

Kinetic Analysis:

-

Flynn-Wall-Ozawa (FWO) Method: This isoconversional method involves plotting the logarithm of the heating rate (β) versus the reciprocal of the absolute temperature (1/T) for a given conversion level (α). The activation energy (Eₐ) can be calculated from the slope of the resulting straight lines.

-

Kissinger Method: This method uses the peak temperature (Tₚ) from the derivative thermogravimetric (DTG) curve at different heating rates. A plot of ln(β/Tₚ²) versus 1/Tₚ yields a straight line from which the activation energy can be determined from the slope.

-

Isothermal Kinetic Analysis

Isothermal analysis involves holding the sample at a constant temperature and monitoring the mass loss over time.

Objective: To determine the reaction rate constant (k) at different temperatures.

Procedure:

-

Bring the TGA furnace to the desired isothermal temperature.

-

Quickly place the crucible with the weighed sample into the pre-heated furnace.

-

Record the mass loss as a function of time.

-

Repeat the experiment at several different temperatures within the dehydration range.

-

The rate constant (k) can be determined by fitting the mass loss data to an appropriate solid-state reaction model (e.g., contracting volume). The activation energy can then be calculated from an Arrhenius plot of ln(k) versus 1/T.

Logical Relationship of Kinetic Analysis

The relationship between the experimental data and the calculated kinetic parameters can be visualized as follows:

Caption: Logical flow from experimental data to predictive application in dehydration kinetics.

Conclusion

The dehydration of this compound dihydrate is a critical thermal event that influences its stability and processing. This guide has summarized the key kinetic parameters, detailed the experimental protocols for their determination using thermogravimetric analysis, and provided a visual representation of the dehydration process and analytical workflow. The activation energy for dehydration is in the range of 88-126 kJ/mol, with a pre-exponential factor between 10¹⁰ and 10¹² s⁻¹.[2] The reaction likely follows a contracting volume mechanism. By employing the detailed experimental protocols, researchers and professionals can accurately characterize the dehydration kinetics of this compound dihydrate, enabling better control over its properties in various applications, including pharmaceutical development.

References

Anhydrous Magnesium Formate: A Technical Synthesis Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis protocol for anhydrous magnesium formate (B1220265) (Mg(HCOO)₂). The document details the prevalent two-step synthesis method, which involves the initial formation of magnesium formate dihydrate (Mg(HCOO)₂·2H₂O) followed by its thermal dehydration. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthesis workflow. This compound serves as a versatile compound with applications in catalysis, the development of metal-organic frameworks (MOFs) for hydrogen storage, and as an additive in building materials.[1]

Synthesis of this compound Dihydrate (Mg(HCOO)₂·2H₂O)

The most common and straightforward method for synthesizing this compound is through an acid-base neutralization reaction.[1] This process typically yields the dihydrate form of the salt, which precipitates from the aqueous solution.[1][2][3] The two primary starting materials for this reaction are magnesium oxide (MgO) or magnesium carbonate (MgCO₃).

Reaction Principles

The synthesis involves the reaction of a magnesium source with formic acid, as described by the following chemical equations:

-

Using Magnesium Oxide: MgO + 2HCOOH → Mg(HCOO)₂ + H₂O[1]

-

Using Magnesium Carbonate: MgCO₃ + 2HCOOH → Mg(HCOO)₂ + H₂O + CO₂[1]

The reaction with magnesium oxide is a vigorous and exothermic process that generates significant heat.[1]

Experimental Protocol: Synthesis from Magnesium Oxide

This protocol describes the synthesis of this compound dihydrate using magnesium oxide and formic acid.

Materials:

-

Magnesium Oxide (MgO), anhydrous powder

-

Formic Acid (HCOOH), 90% w/w solution

-

Deionized Water

-

Reaction vessel (e.g., large beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath (for temperature control, if needed)

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: Place 50 cm³ of 90% formic acid solution into the reaction vessel equipped with a magnetic stir bar.[1]

-

Reagent Addition: While stirring continuously, slowly and carefully add 5.0 grams of magnesium oxide powder to the formic acid solution.[1] Caution: The reaction is exothermic and vigorous; add the MgO in small portions to control the temperature rise and any potential effervescence.

-

Reaction Progression: The reaction mixture will heat up, with temperatures potentially rising from ambient to 40-55°C.[1] Continue stirring for approximately 2 hours to ensure the reaction goes to completion.[1] The resulting mixture may appear turbid.[4]

-

Crystallization: After the reaction is complete, allow the solution to cool to room temperature. The this compound dihydrate will precipitate from the solution as white crystals.[1][4] Cooling further in an ice bath can enhance crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove any unreacted formic acid or impurities.

-

Drying: Dry the collected this compound dihydrate crystals in a desiccator or in a well-ventilated area at ambient temperature. The expected product is Mg(HCOO)₂·2H₂O.[1][5]

Quantitative Data: Dihydrate Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound dihydrate from magnesium oxide and formic acid.

| Parameter | Typical Range | Optimal Conditions | Product Characteristics |

| Reaction Temperature | 25-55°C[1] | 40-45°C[1] | Vigorous reaction kinetics[1] |

| Reaction Time | 1-3 hours[1] | 2 hours[1] | Ensures complete conversion[1] |

| Formic Acid Conc. | 70-98%[1] | 90%[1] | Leads to a higher purity product[1] |

| Expected Yield | 90-98%[1] | >95%[1] | Primarily Mg(HCOO)₂·2H₂O[1] |

Preparation of Anhydrous this compound (Mg(HCOO)₂)

Anhydrous this compound is obtained through the thermal dehydration of its dihydrate precursor.[2][3][4] This process involves carefully heating the dihydrate salt to drive off the two molecules of water of crystallization.

Principle of Dehydration

The conversion of the dihydrate to the anhydrous form is a simple dehydration reaction:

Mg(HCOO)₂·2H₂O(s)

ΔThis transition occurs at a specific temperature, which represents the point where the water molecules are released from the crystal lattice.[4]

Experimental Protocol: Thermal Dehydration

Materials:

-

This compound Dihydrate (Mg(HCOO)₂·2H₂O), previously synthesized

-

Oven or furnace with temperature control

-

Ceramic or glass dish (e.g., evaporating dish)

-

Desiccator

Procedure:

-

Sample Preparation: Spread a known quantity of finely ground this compound dihydrate in a thin layer on a ceramic dish to ensure uniform heating.

-

Heating: Place the dish in a preheated oven. Heat the sample at approximately 105°C.[2][3][4] Depending on the heating rate and atmospheric conditions, the dehydration process may begin between 70-120°C and can occur in distinct stages.[1][4] Maintain this temperature until the mass of the sample becomes constant, indicating that all water has been removed.

-

Cooling: Once the dehydration is complete, transfer the dish containing the anhydrous this compound to a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the air, as the anhydrous form can be hygroscopic.[3]

-

Storage: Store the final anhydrous product in a tightly sealed container in a dry environment.

Quantitative Data: Thermal Properties

The following table outlines the key thermal properties of this compound.

| Property | Temperature | Notes |

| Dehydration Temperature | ~105 °C[2][3][4] | The dihydrate form loses its two water molecules to form the anhydrate.[2] |

| Decomposition Temperature | ~500 °C[2][3][4] | The anhydrous form decomposes to produce magnesium oxide (MgO).[2][3][4] |

Visualization of Synthesis Workflow

The overall process for synthesizing anhydrous this compound can be visualized as a two-stage workflow, starting from common laboratory reagents.

Caption: Workflow for the synthesis of anhydrous this compound.

References

Magnesium Formate: A Technical Guide for Laboratory Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties, safety protocols, and laboratory applications of magnesium formate (B1220265). The information is intended to support researchers in utilizing this compound effectively and safely in a laboratory setting.

Core Chemical and Physical Properties

Magnesium formate is the magnesium salt of formic acid, an inorganic compound that typically exists as a white crystalline solid.[1] It is commonly available as a dihydrate (Mg(HCOO)₂·2H₂O).[2] This compound serves various roles in research, including as a reagent in analytical chemistry, a component in the synthesis of metal-organic frameworks (MOFs), and as a crystallization agent for biological macromolecules.[2][3][4][5]

The fundamental properties of anhydrous this compound and its common dihydrate form are summarized below.

| Property | Anhydrous this compound | This compound Dihydrate | Citations |

| Chemical Formula | Mg(HCOO)₂ or C₂H₂MgO₄ | Mg(CHO₂)₂·2H₂O or C₂H₂MgO₄·2H₂O | [1][6][7],[2][8] |

| Molecular Weight | 114.34 g/mol | 150.37 g/mol | [6][9][10],[8][11] |

| Appearance | White crystalline powder or granules | Colorless orthorhombic crystals | [2][9][12][13] |

| Melting Point | Decomposes at ~500 °C | Dehydrates at 100-105 °C | [1][7],[1][2][7] |

| Solubility in Water | 14 g/100 mL (0 °C)14.4 g/100 mL (20 °C)20.5 g/100 mL (80 °C) | Soluble | [7],[1][2][13] |

| Solubility (Other) | Insoluble in ethanol (B145695) and ether | Insoluble in ethanol | [2][4],[10] |

| pH of Aqueous Solution | 7.46 (1 mM)7.73 (10 mM)8.06 (1000 mM) | 5.5 - 7.5 (1:250 solution, 25°C) | [14][15],[2] |

Stability and Reactivity

This compound is considered stable under standard laboratory conditions.[12][13][16] However, specific conditions and materials should be avoided to ensure safe handling and experimental integrity.

-

Thermal Stability: The dihydrate form loses its two molecules of water at approximately 100-105 °C to yield the anhydrous form.[1][2][7] The resulting anhydrous this compound is stable up to around 500 °C, at which point it decomposes to produce magnesium oxide.[1][7]

-

Incompatible Materials: Avoid strong oxidizing agents, as reactions can occur.[12][13][17]

-

Reactivity with Acids: It can react with strong acids, which will displace the weaker formic acid from the salt.[1]

-

Hazardous Polymerization: Hazardous polymerization will not occur.[12][17]

-

Dust Explosion: Like many finely divided organic powders, this compound dust may form explosive mixtures with air if suspended in sufficient concentration and exposed to an ignition source.[17]

Experimental Protocols & Applications

This compound can be readily synthesized in the laboratory via a simple acid-base reaction. This protocol describes the synthesis from magnesium carbonate.

Objective: To synthesize this compound dihydrate.

Materials:

-

Magnesium carbonate (MgCO₃)

-

Formic acid (HCOOH), ~85% solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Beakers and Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel)

-

pH paper or meter

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a calculated amount of deionized water on a magnetic stirrer.

-

Addition of Acid: Slowly add a stoichiometric amount of formic acid to the water with continuous stirring.

-

Addition of Base: Gradually add a molar equivalent of magnesium carbonate powder to the diluted formic acid solution.[3] The reaction will effervesce as carbon dioxide is released (MgCO₃ + 2 HCOOH → Mg(HCOO)₂ + H₂O + CO₂).[3] Add the carbonate in small portions to control the foaming.

-

Reaction Completion: Continue stirring the solution after the final addition of magnesium carbonate until the effervescence ceases. Gently heat the solution to ~50-60 °C to ensure the reaction goes to completion.

-

pH Check: Check the pH of the solution. It should be nearly neutral.[2] If the solution is still acidic, add a very small amount of magnesium carbonate until neutralization is achieved.

-

Filtration: If any unreacted starting material is present, filter the warm solution to remove impurities.

-

Crystallization: Transfer the clear filtrate to a clean beaker and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization of the this compound dihydrate.

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold deionized water. Allow the crystals to air-dry or place them in a desiccator.

-

Analytical Reagent: It is used as a reagent in various analytical chemistry procedures.[2][4]

-

Metal-Organic Frameworks (MOFs): this compound is a key building block for creating microporous MOFs.[8] These structures have a large internal surface area, making them promising materials for applications such as high-purity hydrogen storage.[3][9]

-

Crystallography: It is used as a component in screening kits for the crystallization of proteins and other biological macromolecules.[5]

-

Catalysis: Due to its chemical properties, it may be used as a catalyst in certain organic synthesis reactions.[3]

Safe Handling and Storage Workflow

Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring laboratory safety. The following workflow outlines the key steps for managing this compound in a research environment.

Caption: Workflow for the safe handling of this compound in the lab.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][16][18]

-

Ventilation: Use in a well-ventilated area to minimize inhalation of dust.[12] For procedures that may generate significant dust, a fume hood is recommended.

-

Handling: Avoid all personal contact, including inhalation and ingestion.[17] Do not eat, drink, or smoke in the work area.[12] Keep containers securely sealed when not in use.[17] Wash hands thoroughly after handling.[12][17]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and foodstuffs.[12][17] Ensure containers are protected from physical damage.[12]

-

Spill Response: In case of a spill, clean it up immediately.[12] Use dry cleanup procedures to avoid generating dust.[17] Contain the spill with an inert material like sand or vermiculite (B1170534) and place it in a suitable, labeled container for disposal.[12]

-

First Aid:

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound-Formic acid and formate-Industrial grade raw materials-Product-CDchem [en.cd1958.com]

- 3. Buy this compound | 557-39-1 [smolecule.com]

- 4. This compound DIHYDRATE CAS#: 6150-82-9 [m.chemicalbook.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. This compound | C2H2MgO4 | CID 68404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. americanelements.com [americanelements.com]

- 10. This compound [drugfuture.com]

- 11. This compound dihydrate | C2H6MgO6 | CID 25021858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 13. This compound or Magnesium diformate Manufacturers, with SDS [mubychem.com]

- 14. pH of this compound [whatistheph.com]

- 15. This compound [chemicalbook.com]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to Magnesium Formate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of magnesium formate (B1220265), a compound with increasing relevance in various scientific and pharmaceutical applications. We will delve into its fundamental properties, detail key experimental protocols, and explore its potential in drug delivery and its role in biological pathways.

Core Properties of Magnesium Formate

This compound is the magnesium salt of formic acid. It exists in both anhydrous and dihydrate forms, each with distinct properties.

| Property | This compound (Anhydrous) | This compound (Dihydrate) |

| CAS Number | 557-39-1[1] | 6150-82-9[1] |

| Molecular Formula | C₂H₂MgO₄ | C₂H₂MgO₄ · 2H₂O |

| Molecular Weight | 114.34 g/mol [2] | 150.37 g/mol |

| Appearance | Colorless crystalline solid | White powder or crystals |

| Solubility in Water | Soluble | Soluble |

Experimental Protocols

This section details relevant experimental procedures for the application of this compound and its related components in a laboratory setting, particularly for professionals in drug development and organic synthesis.

Protocol 1: Reduction of Aromatic Nitro Compounds to Primary Amines

A key step in the synthesis of many pharmaceutical compounds is the reduction of a nitro group to an amine. A cost-effective and efficient method utilizes magnesium powder in the presence of ammonium (B1175870) formate.

Methodology:

-

Reaction Setup: Suspend the nitro-containing aromatic compound (5 mmol) and magnesium powder (10 mmol) in 5 mL of methanol (B129727) (or another suitable solvent) in a reaction vessel.

-

Initiation: Add ammonium formate (0.5 g) to the suspension and stir the mixture under a nitrogen atmosphere at room temperature.

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter off the catalyst.

-

Extract the residue with 15 mL of chloroform, dichloromethane, or ether.

-

Wash the organic extract twice with 15 mL of a saturated sodium chloride solution, followed by a single wash with 10 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Evaporate the solvent to yield the desired primary amine.

-

Experimental Workflow for Nitro Compound Reduction

Caption: Workflow for the reduction of nitro compounds.

Protocol 2: Synthesis of this compound-Based Metal-Organic Framework (MOF)

This compound is a key precursor in the synthesis of certain metal-organic frameworks (MOFs), which are materials with high porosity that are being explored for applications such as drug delivery.[3]

Methodology:

-

Reaction: In a reaction vessel under an argon atmosphere, place formic acid. Gradually add magnesium turnings over a period of one hour. The reaction is exothermic.

-

Heating: After the initial reaction, stir the mixture for an additional two hours. Then, heat the mixture to reflux temperature and maintain for one hour.

-

Work-up:

-

Cool the resulting suspension and add it to acetone (B3395972) at room temperature.

-

Isolate the solid product by filtration.

-

Wash the collected solid twice with acetone.

-

-

Drying: Dry the synthesized MOF in a vacuum drying oven at 130°C and 50 mbar for 16 hours.

General Workflow for MOF Synthesis and Drug Loading

Caption: Synthesis of Mg-formate MOF and drug loading.

Role in Biological Systems and Signaling Pathways

While specific signaling pathways directly activated by this compound are not extensively documented, its dissociation in biological systems releases magnesium ions (Mg²⁺), which are crucial for numerous cellular processes. The formate ion is also a metabolite in one-carbon metabolism.

Magnesium is an essential cofactor for over 300 enzymes and plays a critical role in:

-

ATP-dependent reactions: Magnesium stabilizes ATP, allowing for the proper functioning of kinases and other enzymes involved in energy metabolism.

-

Nucleic acid and protein synthesis: It is essential for the stability of DNA and RNA and is a cofactor for enzymes involved in their synthesis.

-

Ion channel regulation: Magnesium ions can act as physiological calcium channel blockers and are involved in maintaining the membrane potential of cells.[4]

Simplified Overview of Magnesium's Role in Cellular Function

Caption: Cellular roles of magnesium ions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H2MgO4 | CID 68404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8431744B2 - Solvent-free preparation of this compound-based porous metal-organic framework - Google Patents [patents.google.com]

- 4. Role of Cellular Magnesium in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Handling and Storage of Magnesium Formate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and key physicochemical properties of magnesium formate (B1220265). The information is intended to support laboratory personnel in research, development, and quality control environments.

Physical and Chemical Properties

Magnesium formate is the magnesium salt of formic acid and is typically available as a dihydrate. It is a white crystalline powder or granular substance. A summary of its key quantitative properties is provided below.

| Property | Value |

| Molecular Formula | Mg(HCOO)₂ (anhydrous) Mg(HCOO)₂ · 2H₂O (dihydrate) |

| Molecular Weight | 114.34 g/mol (anhydrous) 150.37 g/mol (dihydrate) |

| Appearance | White crystalline powder or granules |

| Solubility in Water | 14 g/100g at 0 °C 14.4 g/100g at 20 °C 20.5 g/100g at 80 °C |

| Dehydration Temperature | The dihydrate form loses water at 105 °C to become anhydrous. |

| Decomposition Temperature | The anhydrous form decomposes at 500 °C to yield magnesium oxide. |

| pH | A solution in water is expected to be near neutral. |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to ensure personnel safety and maintain the integrity of the material.

General Handling Precautions

-

Work in a well-ventilated area to avoid inhalation of dust.

-

Minimize dust generation during handling.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Wash hands thoroughly with soap and water after handling.

-

Keep containers securely sealed when not in use.

-

Avoid physical damage to containers.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. However, the following are generally recommended:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use. |

| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | For operations that may generate significant dust, a particulate respirator (e.g., N95 or P1) may be necessary. |

Storage and Incompatibility

Proper storage is essential for maintaining the quality and stability of this compound and for preventing hazardous situations.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed and protected from physical damage.

-

Store away from sources of ignition.

-

Store in original containers, which may be glass or plastic.

-

Some sources recommend refrigerated storage. One safety data sheet for a 1.0 M solution specifies a storage temperature between -20 to 25 degrees Celsius.

Incompatibility

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents such as nitrates, peroxides, and chlorates, as this may lead to a vigorous reaction or ignition.

-

Strong Acids: While used in the synthesis with formic acid, contact with other strong acids should be managed carefully.

-

Heat and Light: Protect from excessive heat and direct sunlight.

Spill and Waste Disposal Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Spill Response

-

Minor Spills:

-

Remove all ignition sources.

-

Wear appropriate PPE.

-

Clean up spills immediately.

-